1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a cyclopropylamino group attached to a pyridine ring, which is further connected to a piperidine ring through an ethanone linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropylamino Group: The cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Attachment to Pyridine: The cyclopropylamine is then reacted with 3-bromopyridine under basic conditions to form 2-(cyclopropylamino)pyridine.
Formation of Piperidine Derivative: The 2-(cyclopropylamino)pyridine is reacted with piperidine in the presence of a suitable catalyst to form 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine.
Final Coupling: The final step involves the coupling of the piperidine derivative with ethanone under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which contain the pyridine ring, are known for their therapeutic properties.
Uniqueness
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of cyclopropylamino, pyridine, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-[2-[2-(cyclopropylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O/c1-11(19)18-10-3-2-6-14(18)13-5-4-9-16-15(13)17-12-7-8-12/h4-5,9,12,14H,2-3,6-8,10H2,1H3,(H,16,17) |
InChI Key |
CZSFVODVERNGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)NC3CC3 |
Origin of Product |
United States |
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